AMYLOSE AMYLOSE Alpha-maltotriose is a maltotriose trisaccharide in which the glucose residue at the reducing end is in the pyranose ring form and has alpha configuration at the anomeric carbon atom.. It has a role as a human metabolite.
Amylose is under investigation in clinical trial NCT01027325 (Resistant Starch Insulin Sensitivity Trial).
Maltotriose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Amylose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-Maltotriose is a natural product found in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 9005-82-7
VCID: VC21243936
InChI: InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1
SMILES: C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol

AMYLOSE

CAS No.: 9005-82-7

Cat. No.: VC21243936

Molecular Formula: C18H32O16

Molecular Weight: 504.4 g/mol

* For research use only. Not for human or veterinary use.

AMYLOSE - 9005-82-7

Specification

Description Alpha-maltotriose is a maltotriose trisaccharide in which the glucose residue at the reducing end is in the pyranose ring form and has alpha configuration at the anomeric carbon atom.. It has a role as a human metabolite.
Amylose is under investigation in clinical trial NCT01027325 (Resistant Starch Insulin Sensitivity Trial).
Maltotriose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Amylose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-Maltotriose is a natural product found in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
CAS No. 9005-82-7
Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1
Standard InChI Key FYGDTMLNYKFZSV-PXXRMHSHSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

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